molecular formula C21H17NOS2 B304688 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine

2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine

Numéro de catalogue B304688
Poids moléculaire: 363.5 g/mol
Clé InChI: PSPPFAHPWJTIJI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine, also known as CBT-1, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. CBT-1 belongs to the class of benzothiazepine derivatives and has been shown to possess anxiolytic and antidepressant properties.

Mécanisme D'action

The exact mechanism of action of 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is involved in the regulation of anxiety and mood. By enhancing the activity of the GABA-A receptor, 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine may reduce anxiety and improve mood.
Biochemical and Physiological Effects:
2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine has been shown to have a number of biochemical and physiological effects. In animal models, 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine has been shown to increase GABA levels in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuroplasticity and the growth of new neurons.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine is its specificity for the GABA-A receptor, which may reduce the risk of off-target effects. Additionally, 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine is its low solubility, which may impact its ability to penetrate the blood-brain barrier and reach its target site in the brain.

Orientations Futures

There are several potential future directions for research on 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine. One area of interest is the development of more potent and selective analogs of 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine and its effects on neuroplasticity. Finally, clinical trials are needed to determine the safety and efficacy of 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine in humans for the treatment of anxiety and depression.
Conclusion:
In conclusion, 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine is a synthetic compound that has shown promise as a potential therapeutic agent for the treatment of anxiety and depression. Its specificity for the GABA-A receptor and favorable pharmacokinetic profile make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and potential clinical applications.

Méthodes De Synthèse

The synthesis of 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine involves the condensation of 2-thienylacetic acid with 2-amino-4-methyl-3-nitrobenzoic acid, followed by reduction of the nitro group and cyclization using phosphorus oxychloride. The final product is obtained through a series of purification steps involving recrystallization and chromatography.

Applications De Recherche Scientifique

2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine has been extensively studied for its potential therapeutic applications in the treatment of anxiety and depression. In animal models, 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine has been shown to reduce anxiety-like behavior and improve depressive-like symptoms. Additionally, 2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine has been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Propriétés

Nom du produit

2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine

Formule moléculaire

C21H17NOS2

Poids moléculaire

363.5 g/mol

Nom IUPAC

2-methyl-7-thiophen-2-yl-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine

InChI

InChI=1S/C21H17NOS2/c1-13-8-9-17-14(11-13)20-15(12-23-17)21(19-7-4-10-24-19)25-18-6-3-2-5-16(18)22-20/h2-11,15,21H,12H2,1H3

Clé InChI

PSPPFAHPWJTIJI-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OCC3C2=NC4=CC=CC=C4SC3C5=CC=CS5

SMILES canonique

CC1=CC2=C(C=C1)OCC3C2=NC4=CC=CC=C4SC3C5=CC=CS5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.